Lycorenin

Cancer Research Hepatocellular Carcinoma Natural Product Cytotoxicity

Lycorenine (CAS 477-19-0) is a homolycorine-type alkaloid isolated primarily from Amaryllidaceae species such as Lycoris radiata and Narcissus pseudonarcissus. It belongs to a structural subclass distinct from the more abundant lycorine-, galanthamine-, and crinine-type alkaloids, characterized by a 15-carbon skeleton formed via rearrangement of the lycorine-type core.

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
Cat. No. B12497029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycorenin
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC
InChIInChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3
InChIKeyVHYYSQODIQWPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lycorenine Compound Profile for Scientific Procurement: Sourcing a Homolycorine-Type Amaryllidaceae Alkaloid


Lycorenine (CAS 477-19-0) is a homolycorine-type alkaloid isolated primarily from Amaryllidaceae species such as Lycoris radiata and Narcissus pseudonarcissus [1]. It belongs to a structural subclass distinct from the more abundant lycorine-, galanthamine-, and crinine-type alkaloids, characterized by a 15-carbon skeleton formed via rearrangement of the lycorine-type core [2]. Its biological fingerprint includes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, cytotoxicity against specific cancer cell lines, vasodepressor effects in vivo, and antimalarial potential—though each activity profile differs markedly from its closest structural neighbors homolycorine and hippeastrine .

Why Lycorenine Cannot Be Replaced by Lycorine or Other Amaryllidaceae Alkaloids in R&D Applications


Amaryllidaceae alkaloids exhibit profound skeletal-dependent biological selectivity, making generic substitution scientifically unsound. Lycorenine belongs to the homolycorine class, whose C-ring hydroxyl and A-ring methylenedioxy functionalities drive a pharmacology distinct from lycorine or galanthamine types [1]. In a head-to-head cytotoxicity screen of 25 alkaloids across multiple skeletons, lycorenine was uniquely the most potent against HepG2 hepatoma cells while pretazettine dominated against Molt4 lymphoid cells; no single compound was broadly superior . Similarly, cholinesterase inhibition varies by orders of magnitude across skeleton types: galanthamine is a potent AChE inhibitor (IC50 ~1.7 μM), while lycorenine displays only weak inhibition (>500 μM), yet lycorenine retains meaningful BuChE activity relevant to peripheral cholinergic modulation [2]. These divergent structure-activity relationships (SARs) mean that selecting based solely on in-class membership will yield unpredictable and often negative experimental outcomes.

Quantitative Evidence Guide: Lycorenine Differentiation Data vs. Closest Analogs for Informed Sourcing


HepG2 Hepatoma Selectivity: Lycorenine vs. Pretazettine and Homolycorine in a 25-Alkaloid Panel

In a systematic screen of 25 structurally diverse Amaryllidaceae alkaloids against LMTK (murine fibroblast), Molt4 (human lymphoid), and HepG2 (human hepatoma) cell lines, lycorenine was identified as the most cytotoxic compound against HepG2 hepatoma cells while remaining inactive against Molt4 cells, exhibiting a selectivity profile opposite to that of pretazettine, which was among the most active against Molt4 but inactive against HepG2 . This differential cell-line sensitivity is not observed for the closely related homolycorine, which showed IC50 >80 μM across multiple cancer lines in independent studies [1].

Cancer Research Hepatocellular Carcinoma Natural Product Cytotoxicity

Cholinesterase Inhibition: Lycorenine Exhibits BuChE Preferential Activity Unlike Galanthamine

In a comparative cholinesterase inhibition study of homolycorine-type alkaloids (lycorenine, homolycorine, hippeastrine) isolated from Narcissus pseudonarcissus, lycorenine showed weak AChE inhibition (IC50 >500 μM) but detectable BuChE inhibition with IC50 values in the micromolar range, as confirmed by BindingDB data (IC50 BuChE = 67.3 μM; IC50 AChE = 114 μM) [1][2]. This contrasts sharply with the clinical AChE inhibitor galanthamine (IC50 AChE = 1.71 μM) and the potent BuChE inhibitor hippeastrine (IC50 BuChE much lower than lycorenine), placing lycorenine in a distinct pharmacological niche as a moderate, preferential BuChE inhibitor among homolycorine-type alkaloids [1].

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

In Vivo Vasodepressor Action: Lycorenine Produces Dose-Dependent Hypotension Distinct from CNS-Focused Alkaloids

Lycorenine (1–10 mg/kg i.v.) produced dose-related decreases in blood pressure and heart rate in anesthetized rats, an effect attributed to alpha-adrenergic blockade, with a mechanism distinct from the centrally mediated cholinergic effects of galanthamine [1]. This cardiovascular action has not been reported for the close structural analogs homolycorine or hippeastrine at equivalent doses, suggesting that the homolycorine scaffold with specific C-ring substitution is essential for this activity [2].

Cardiovascular Pharmacology Alpha-Adrenergic Blockade In Vivo Hemodynamics

Semisynthetic Derivatization Potential: Lycorenine Scaffold Enables Antimalarial Dimers with Superior Activity

Lycorenine-type alkaloids represent the only Amaryllidaceae subclass for which systematic semisynthetic derivatization (including dimerization) has produced compounds with enhanced antimalarial activity [1]. A set of 21 lycorenine derivatives was prepared from hippeastrine, and the dimeric derivatives achieved the most potent antiplasmodial activity, surpassing monomeric lycorenine-type alkaloids. In contrast, lycorine-type antimalarials (e.g., lycorine itself, IC50 ~2.3 μM against D-6 and ~1.9 μM against W-2 P. falciparum strains) are structurally limited in derivatization potential due to their rigid skeleton, while haemanthamine-type dimers have not been evaluated for antimalarial activity [2].

Antimalarial Drug Discovery Medicinal Chemistry Dimeric Alkaloids

Chemo-sensitization Potential: Lycorenine Homolycorine Derivatives Overcome Doxorubicin Resistance Unlike Lycorine

In a study of lycorine and homolycorine derivatives for chemo-sensitizing resistant human ovarian adenocarcinoma cells (OVCAR-3), lycorine itself showed direct cytotoxicity (IC50 = 1.2–2.5 μM), while homolycorine-type alkaloids including lycorenine were not directly cytotoxic (IC50 >80 μM) but demonstrated the ability to sensitize resistant cells to doxorubicin, a property not observed with the cytotoxic lycorine scaffold [1]. This functional divergence—direct cytotoxicity (lycorine) versus chemo-sensitization without intrinsic toxicity (lycorenine/homolycorine)—illustrates scaffold-dependent pharmacology that cannot be predicted from structural similarity alone.

Ovarian Cancer Chemoresistance Drug Synergism

Recommended Lycorenine Application Scenarios Based on Verified Differentiation Evidence


Selective Hepatocellular Carcinoma Tool Compound for In Vitro Drug Discovery

Use lycorenine as a HepG2-selective cytotoxic probe (IC50 = 1.2 μg/mL) when screening requires differentiation from Molt4-active compounds such as pretazettine, which shows the opposite cell-line selectivity . This reciprocal selectivity profile makes lycorenine uniquely suited for studying homolycorine-type SAR in liver cancer models, where homolycorine itself is inactive (IC50 >80 μM).

BuChE-Focused Pharmacological Probe for Alzheimer's Research

Deploy lycorenine in assays requiring moderate but measurable BuChE inhibition without the potent AChE effects of galanthamine (IC50 AChE = 1.71 μM) . Lycorenine's BuChE IC50 of ~67 μM and weak AChE inhibition (>500 μM) allow researchers to dissect the peripheral cholinergic contributions to AD pathology without confounds from central AChE blockade.

Antimalarial Lead Optimization via Semisynthetic Dimerization

Source lycorenine or its natural precursor hippeastrine as the starting material for synthesizing dimeric lycorenine derivatives, which have demonstrated the most potent antiplasmodial activity among all Amaryllidaceae-derived semisynthetic antimalarials . No equivalent derivatization pathway exists for lycorine- or haemanthamine-type scaffolds, making lycorenine the strategic choice for medicinal chemistry programs targeting novel antimalarial chemotypes.

Chemoresistance Reversal Studies in Ovarian Adenocarcinoma

Utilize lycorenine as a non-cytotoxic chemo-sensitizer (IC50 >80 μM alone) in combination with doxorubicin to overcome drug resistance in OVCAR-3 ovarian cancer models . This application exploits lycorenine's scaffold-specific ability to enhance chemotherapy efficacy without adding direct cytotoxicity, a property not shared by the directly cytotoxic lycorine scaffold.

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